molecular formula C13H14O2 B14349114 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole CAS No. 90867-76-8

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole

Katalognummer: B14349114
CAS-Nummer: 90867-76-8
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: WFMKXQUMEOFRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring fused with a cyclohexene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

90867-76-8

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

5-(cyclohexen-1-yl)-1,3-benzodioxole

InChI

InChI=1S/C13H14O2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h4,6-8H,1-3,5,9H2

InChI-Schlüssel

WFMKXQUMEOFRPL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.